![molecular formula C11H18O4 B14296414 Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate CAS No. 113430-78-7](/img/structure/B14296414.png)
Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate is an organic compound with the molecular formula C11H18O4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in various chemical syntheses and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate typically involves the reaction of a suitable aldehyde with a diol in the presence of an acid catalyst. The reaction conditions often include room temperature and inert atmosphere to prevent unwanted side reactions. For example, the condensation of an aromatic aldehyde with 1,2-diol in the presence of indium chloride can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is often stored under inert gas to prevent decomposition due to moisture .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the ester and spiro moieties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar in structure but with different substitution patterns.
(6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol: Another spiro compound with different functional groups.
Uniqueness
Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate is unique due to its specific substitution pattern and the presence of both ester and spiro functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
113430-78-7 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-8-3-4-9(10(12)13-2)11(7-8)14-5-6-15-11/h8-9H,3-7H2,1-2H3 |
Clé InChI |
RHZVJXXQLUVMIR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C2(C1)OCCO2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


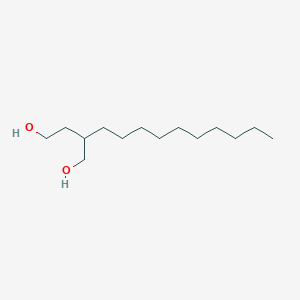
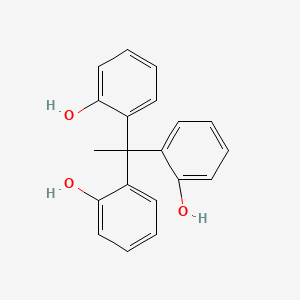
diphenylsilane](/img/structure/B14296348.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)

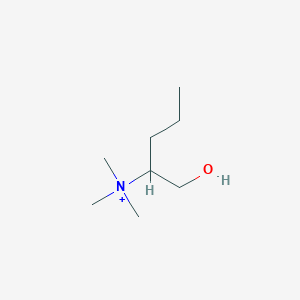
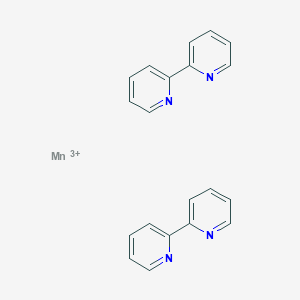
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
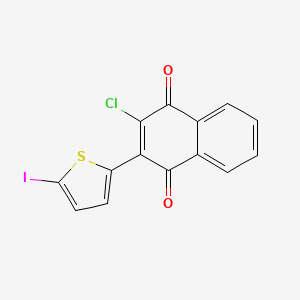
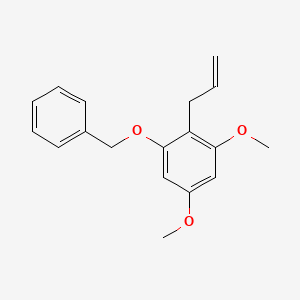
![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
